molecular formula C18H17N3O2S B2384660 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-21-4

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2384660
CAS No.: 321998-21-4
M. Wt: 339.41
InChI Key: WMVJZDRKASJWHA-XDHOZWIPSA-N
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Description

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly for the development of novel enzyme inhibitors. Recent studies have identified this oxime derivative as a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) , a key signaling kinase in the NOD1 and NOD2 innate immune pathways. Its mechanism of action involves binding to the kinase domain, thereby blocking downstream pro-inflammatory signaling, such as NF-κB activation. This specific activity makes it a valuable pharmacological tool for interrogating the role of the NOD/RIPK2 axis in various disease models, including inflammatory bowel disease, sarcoidosis, and other autoimmune conditions. Furthermore, research into structurally related pyrazole-oxime compounds highlights their broader applicability in exploring nucleotide-binding domain, leucine-rich repeat-containing protein (NLR) pathways and their potential as scaffolds for designing new anti-inflammatory therapeutics. This reagent provides researchers with a precise means to dissect complex immune signaling cascades and validate novel therapeutic targets.

Properties

IUPAC Name

(NE)-N-[[5-(4-methoxyphenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21-18(24-15-10-8-14(23-2)9-11-15)16(12-19-22)17(20-21)13-6-4-3-5-7-13/h3-12,22H,1-2H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJZDRKASJWHA-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)SC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)SC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the methoxyphenyl sulfanyl group: This step involves the nucleophilic substitution of a suitable methoxyphenyl thiol with a halogenated pyrazole intermediate.

    Oxime formation: The final step involves the reaction of the pyrazole aldehyde with hydroxylamine hydrochloride under basic conditions to form the oxime.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the pyrazole ring and phenyl groups can participate in π-π stacking interactions. These interactions may affect the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key References
Target compound 4-MeO-C6H4-S (5), Me (1), Ph (3) Oxime (4-CH=N-OH) ~369.43 (estimated)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Cl-C6H4-O (5), Me (3), Ph (1) Aldehyde (4-CHO) 342.78
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime 3-Cl-C6H4-S (5), CF3 (3), Me (1) Oxime (4-CH=N-OH) 432.79
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime 4-Br-C6H4-S (5), Ph (3), 4-F-Bn-Oxime Oxime ether (4-CH=N-O-Bn-F) 485.34
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 4-Cl-C6H4-S (5), COOMe (3) Oxime (4-CH=N-OH), Ester (3) 387.84

Key Observations :

  • Substituent Effects : The 4-methoxyphenylsulfanyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl, Br, CF3) in analogs. This difference influences electronic distribution, solubility, and reactivity .
  • Oxime vs.
  • Synthetic Flexibility : The oxime functionality allows for further derivatization (e.g., formation of oxime ethers, as in ), unlike aldehyde intermediates .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Stability

Compound Name Reported Activities Solubility (Predicted) Stability Notes
Target compound Not explicitly reported Moderate (logP ~3.5) Stable in dry conditions
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Antimicrobial, anti-inflammatory Low (logP ~4.1) Sensitive to oxidation
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime Insecticidal (inferred from analogs) Moderate (logP ~3.8) Hydrolytically stable
5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime Not reported Low (logP ~4.3) Stable at RT

Key Findings :

  • Antimicrobial Potential: The 4-chlorophenoxy analog exhibits antimicrobial activity, suggesting that electron-withdrawing substituents may enhance this property compared to methoxy groups .
  • Stability : The oxime group in the target compound may improve hydrolytic stability relative to aldehyde derivatives .

Crystallographic Insights

Crystal structures of related oximes (e.g., ) reveal:

  • Planarity : Dihedral angles between the pyrazole ring and aryl substituents range from 5° to 20°, indicating moderate conjugation .
  • Hydrogen Bonding : Oxime groups form intermolecular N–H···O and O–H···N bonds, stabilizing crystal packing .

Biological Activity

5-[(4-Methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group and a sulfanyl moiety, contributing to its diverse biological effects.

The molecular formula of the compound is C₁₈H₁₆N₂O₂S, and it has a melting point range of 94–98 °C. The compound is recognized for its irritant properties, necessitating careful handling in laboratory settings .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens. For instance, derivatives similar to 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde have displayed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
5a0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively researched, with several studies indicating promising results. For example, compounds related to 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde have shown cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The growth inhibition (GI) values for these compounds ranged from 3.79 μM to 42.30 μM, indicating their potential as therapeutic agents in cancer treatment .

Cell LineGI50 (μM)Compound Reference
MCF73.79
NCI-H46012.50
SF-26842.30

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells, leading to apoptosis in cancer cells and inhibition of microbial growth. The mechanism involves the disruption of cellular functions through interference with enzyme activities or receptor interactions.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study focused on the resistance patterns of bacterial strains showed that compounds similar to our target demonstrated significant efficacy against resistant strains, suggesting their potential role in overcoming antimicrobial resistance .
  • Clinical Trials for Cancer Treatment : Clinical trials involving pyrazole derivatives have indicated favorable outcomes in patients with advanced-stage cancers, with some compounds achieving partial remission in subjects who had previously exhausted conventional therapies .

Q & A

Q. What are the key synthetic pathways for 5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including:

  • Vilsmeier-Haack Formylation : Introducing the aldehyde group via reaction of pyrazole intermediates with DMF/POCl₃ .
  • Oxime Formation : Condensation of the aldehyde with hydroxylamine under controlled pH (6–7) and temperature (60–80°C) .
  • Sulfanyl Group Introduction : Nucleophilic substitution using 4-methoxythiophenol, optimized at reflux in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ . Reaction optimization focuses on yield (70–85%) and purity (>95%), monitored by HPLC. Key parameters include temperature, solvent polarity, and catalyst selection .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines precise molecular geometry, dihedral angles (e.g., 4-methoxyphenyl vs. pyrazole plane: ~85°), and hydrogen-bonding networks .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aldehyde proton at δ 9.9 ppm) .
  • HPLC-MS : Ensures purity (>98%) and identifies byproducts (e.g., unreacted aldehyde intermediates) .

Q. Why is this compound of interest in pharmacological research?

Pyrazole derivatives exhibit anti-inflammatory , antitumor , and analgesic activities. The 4-methoxyphenylsulfanyl group enhances lipophilicity and bioavailability, while the oxime moiety allows for hydrogen bonding with biological targets (e.g., cyclooxygenase-2) . Preliminary assays show IC₅₀ values of 2–10 µM in cancer cell lines, warranting further study .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s reactivity and interactions?

SC-XRD reveals a non-planar conformation between the pyrazole core and 4-methoxyphenyl group, reducing steric hindrance for target binding. The oxime adopts an E-configuration, stabilizing intramolecular hydrogen bonds (N–O···H–C) that influence tautomerism and redox stability . Data-to-parameter ratios >13.0 ensure structural reliability .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Replacing 4-methoxyphenyl with halogenated analogs (e.g., 4-Cl, 4-Br) alters electron density and bioactivity .
  • Oxime Functionalization : O-Benzylation or acyloxime derivatives modulate solubility and target affinity .
  • Pharmacophore Mapping : Overlaying crystallographic data with docking models identifies critical interactions (e.g., oxime oxygen with Ser530 in COX-2) .

Q. How can discrepancies in biological activity data between studies be resolved?

  • Assay Standardization : Use common cell lines (e.g., MCF-7 for antitumor studies) and control compounds (e.g., doxorubicin) .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to account for variability in metabolite formation .
  • Crystallographic Validation : Compare binding modes across analogs to isolate substituent effects .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-Dependent Degradation Studies : Monitor hydrolysis of the oxime group in buffers (pH 1–9) via UV-Vis spectroscopy .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
  • Light Exposure Tests : UV irradiation identifies photolytic byproducts (e.g., nitroso derivatives) .

Q. How is computational modeling integrated into research on this compound?

  • Docking Simulations (AutoDock Vina) : Predict binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) .
  • DFT Calculations : Optimize ground-state geometry and frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to explain redox behavior .

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